2-(3-(4-chlorobenzyl)-2,4-dioxo-3,4-dihydropteridin-1(2H)-yl)-N-(3,4-dimethoxyphenyl)acetamide
Description
2-(3-(4-chlorobenzyl)-2,4-dioxo-3,4-dihydropteridin-1(2H)-yl)-N-(3,4-dimethoxyphenyl)acetamide is a complex organic compound with potential applications in various fields such as medicinal chemistry, pharmacology, and materials science. This compound features a pteridine core, which is a bicyclic structure containing nitrogen atoms, and is substituted with a 4-chlorobenzyl group and a 3,4-dimethoxyphenylacetamide moiety.
Properties
IUPAC Name |
2-[3-[(4-chlorophenyl)methyl]-2,4-dioxopteridin-1-yl]-N-(3,4-dimethoxyphenyl)acetamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H20ClN5O5/c1-33-17-8-7-16(11-18(17)34-2)27-19(30)13-28-21-20(25-9-10-26-21)22(31)29(23(28)32)12-14-3-5-15(24)6-4-14/h3-11H,12-13H2,1-2H3,(H,27,30) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MOXFTPZONIXFBW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)NC(=O)CN2C3=NC=CN=C3C(=O)N(C2=O)CC4=CC=C(C=C4)Cl)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H20ClN5O5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
481.9 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3-(4-chlorobenzyl)-2,4-dioxo-3,4-dihydropteridin-1(2H)-yl)-N-(3,4-dimethoxyphenyl)acetamide typically involves multiple steps, starting from commercially available precursors. One common route includes the following steps:
Formation of the pteridine core: This can be achieved by cyclization reactions involving appropriate diamines and carbonyl compounds under acidic or basic conditions.
Introduction of the 4-chlorobenzyl group: This step often involves nucleophilic substitution reactions where a suitable pteridine intermediate reacts with 4-chlorobenzyl halides in the presence of a base.
Attachment of the 3,4-dimethoxyphenylacetamide moiety: This can be accomplished through amide bond formation using coupling reagents such as carbodiimides or via direct acylation reactions.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, automated synthesis platforms, and rigorous purification techniques such as recrystallization, chromatography, and distillation.
Chemical Reactions Analysis
Types of Reactions
2-(3-(4-chlorobenzyl)-2,4-dioxo-3,4-dihydropteridin-1(2H)-yl)-N-(3,4-dimethoxyphenyl)acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxidized products.
Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the reduction of specific functional groups.
Substitution: Nucleophilic or electrophilic substitution reactions can occur at the aromatic rings or the pteridine core, depending on the reaction conditions and reagents used.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium, hydrogen peroxide in the presence of catalysts.
Reduction: Sodium borohydride in methanol or ethanol, lithium aluminum hydride in dry ether.
Substitution: Halogenated reagents, nucleophiles such as amines or thiols, electrophiles like alkyl halides.
Major Products
The major products formed from these reactions depend on the specific functional groups targeted. For example, oxidation may yield quinones or carboxylic acids, while reduction could produce alcohols or amines.
Scientific Research Applications
Structural Overview
This compound is characterized by:
- Pteridine Core : A bicyclic structure that plays a crucial role in biological processes, particularly in nucleic acid metabolism.
- Substituents : The presence of a 4-chlorobenzyl group and a methoxy-5-methylphenyl moiety , which enhance its pharmacological properties.
Preliminary studies indicate several biological activities associated with this compound:
- Antitumor Activity : The compound has shown promise in inhibiting tumor growth through modulation of key signaling pathways. Its ability to interfere with cellular mechanisms involved in cancer progression positions it as a candidate for further investigation in oncology.
- Antiviral Properties : The structural similarity to known antiviral agents suggests potential efficacy against viral infections. This aspect warrants exploration in virology research.
- Enzyme Inhibition : The compound may inhibit enzymes such as indoleamine 2,3-dioxygenase (IDO), which is implicated in immune regulation and cancer progression. This inhibition could have therapeutic implications in cancer immunotherapy.
Synthetic Routes
The synthesis of this compound involves multiple steps:
- Formation of the Pteridine Core : Synthesized through a condensation reaction between pyrimidine and pyrazine derivatives under acidic conditions.
- Introduction of the 4-Chlorobenzyl Group : Alkylation of the pteridine core with 4-chlorobenzyl chloride using a base such as potassium carbonate.
- Attachment of the Methoxy-Methylphenyl Group : Acylation of the intermediate with 2-methoxy-5-methylphenyl acetic acid using coupling reagents like dicyclohexylcarbodiimide (DCC).
Antitumor Activity Study
A recent study demonstrated that derivatives similar to this compound exhibited significant antitumor effects in vitro. The study indicated that these compounds could inhibit cell proliferation and induce apoptosis in cancer cell lines.
Enzyme Inhibition Research
Research focusing on enzyme inhibition revealed that compounds with pteridine structures could effectively inhibit IDO activity. This inhibition was linked to enhanced immune responses against tumors.
Mechanism of Action
The mechanism of action of 2-(3-(4-chlorobenzyl)-2,4-dioxo-3,4-dihydropteridin-1(2H)-yl)-N-(3,4-dimethoxyphenyl)acetamide involves its interaction with molecular targets such as enzymes or receptors. The compound may inhibit or activate specific pathways by binding to active sites or allosteric sites, leading to changes in biological activity. Detailed studies are required to elucidate the exact molecular targets and pathways involved.
Comparison with Similar Compounds
Similar Compounds
2-(3-(4-chlorobenzyl)-2,4-dioxo-3,4-dihydropteridin-1(2H)-yl)-N-(3,4-dimethoxyphenyl)acetamide: can be compared with other pteridine derivatives and benzyl-substituted compounds.
Similar Compounds: 6-(4-chlorobenzyl)-3-(2-(3,4-dimethoxyphenyl)ethyl)-1,2,3,4-tetrahydro-1,3,5-triazine, 1-(4-chlorobenzyl)-3-[2-(3,4-dimethoxyphenyl)-2-oxoethyl]-3-hydroxy-1,3-dihydro-2H-indol-2-one.
Uniqueness
The uniqueness of this compound lies in its specific substitution pattern and the combination of functional groups, which may confer distinct biological and chemical properties compared to other similar compounds.
Biological Activity
The compound 2-(3-(4-chlorobenzyl)-2,4-dioxo-3,4-dihydropteridin-1(2H)-yl)-N-(3,4-dimethoxyphenyl)acetamide is a complex organic molecule with a pteridine core structure. Its unique molecular configuration suggests potential therapeutic applications, particularly in oncology and infectious diseases. This article explores the biological activity of this compound, focusing on its mechanisms of action, interactions with biological targets, and relevant research findings.
Chemical Structure and Properties
- Molecular Weight : 465.89 g/mol
- CAS Number : 1359154-05-4
- IUPAC Name : 2-[3-[(4-chlorophenyl)methyl]-2,4-dioxopteridin-1-yl]-N-(3,4-dimethoxyphenyl)acetamide
The compound features a pteridine core that is essential for various biological functions, including the metabolism of nucleic acids and amino acids. The presence of functional groups such as the 4-chlorobenzyl and methoxy-5-methylphenyl enhances its solubility and potential biological interactions.
The mechanism by which this compound exerts its biological effects likely involves interactions with specific enzymes or receptors. The pteridine structure can mimic natural substrates or inhibitors, allowing it to bind to active sites and modulate biological activity. The chlorobenzyl and methoxy groups may enhance binding affinity through hydrophobic interactions and hydrogen bonding.
Biological Activities
Preliminary studies indicate that the compound exhibits significant biological activities:
- Antitumor Activity : Research suggests that the compound may inhibit tumor cell proliferation by interfering with key signaling pathways involved in cancer progression.
- Antiviral Properties : Similar compounds have shown efficacy against various viruses, indicating that this compound may also possess antiviral activity.
- Enzyme Inhibition : The structure suggests potential inhibition of enzymes involved in metabolic pathways.
Comparative Analysis with Similar Compounds
A comparative analysis with structurally similar compounds provides insight into the unique properties of this molecule:
| Compound Name | Structural Features | Biological Activity |
|---|---|---|
| Atazanavir | Pteridine structure; antiviral | HIV protease inhibitor |
| Ritonavir | Similar core structure; antiviral | HIV protease inhibitor |
| Maraviroc | CCR5 antagonist; different substituents | HIV treatment |
The specific combination of substituents in our compound may enhance its selectivity and potency against particular biological targets compared to these similar compounds.
Case Studies and Research Findings
Several studies have explored the potential applications of this compound:
- A study published in Medicinal Chemistry highlights the synthesis and evaluation of pteridine derivatives for their antitumor activities. The findings suggest that modifications to the pteridine core can significantly enhance biological activity (PubMed ID: 25667954) .
- Another investigation into related compounds demonstrated promising results in inhibiting viral replication, indicating a potential pathway for therapeutic use against viral infections .
Q & A
What are the recommended synthetic routes for this compound, and how can its structure be confirmed experimentally?
Methodological Answer:
The compound can be synthesized via a multi-step approach:
Amide Coupling: React 3-(4-chlorobenzyl)-2,4-dioxo-3,4-dihydropteridine-1(2H)-yl acetic acid with 3,4-dimethoxyaniline using carbodiimide-based coupling agents (e.g., EDC·HCl) in anhydrous dichloromethane. Triethylamine is added to maintain basic conditions .
Purification: Isolate the crude product via column chromatography (silica gel, ethyl acetate/hexane gradient).
Structural Confirmation:
- NMR Spectroscopy: Analyze and NMR to verify substituent integration and electronic environments (e.g., acetamide carbonyl at ~170 ppm in ) .
- X-ray Crystallography: Resolve crystal structure to confirm stereochemistry and dihedral angles between aromatic rings (e.g., 65.2° between chlorobenzyl and dimethoxyphenyl groups) .
How can contradictions between spectroscopic data and crystallographic findings be resolved?
Methodological Answer:
Discrepancies may arise from polymorphism or solvent-induced conformational changes. To resolve:
Reproduce Crystallization Conditions: Repeat crystallization using solvents reported in literature (e.g., dichloromethane/ethyl acetate mix) .
Variable-Temperature NMR: Analyze dynamic behavior in solution to detect rotameric equilibria or tautomerism.
DFT Calculations: Compare experimental NMR shifts with computed values (e.g., using Gaussian or ORCA) to validate dominant conformers .
What analytical techniques are optimal for assessing purity and stability?
Methodological Answer:
- HPLC-MS: Use a C18 column (acetonitrile/water + 0.1% formic acid) to quantify purity (>95%) and detect degradation products under accelerated stability conditions (40°C/75% RH) .
- Elemental Analysis: Confirm empirical formula (C, H, N, Cl) within ±0.4% theoretical values.
- Thermogravimetric Analysis (TGA): Monitor thermal decomposition to establish storage stability (e.g., degradation onset >150°C) .
How to design experiments evaluating its biological activity against kinase targets?
Methodological Answer:
In Vitro Kinase Assays: Use FRET-based or ADP-Glo™ assays with recombinant kinases (e.g., EGFR or Aurora kinases) to measure IC. Include staurosporine as a positive control .
Cellular Uptake Studies: Treat cancer cell lines (e.g., HeLa or MCF-7) with fluorescently tagged analogs and quantify intracellular accumulation via flow cytometry.
Molecular Docking: Perform AutoDock/Vina simulations using PDB structures (e.g., 4R3P for Aurora B) to identify binding interactions with the dihydropteridin core .
How to optimize synthetic yield when scaling up the reaction?
Methodological Answer:
Design of Experiments (DoE): Vary temperature (25–60°C), solvent (DMF vs. THF), and catalyst loading (EDC·HCl: 1.2–2.0 eq) to identify optimal conditions .
Continuous Flow Chemistry: Use microreactors to enhance mixing and reduce side reactions (e.g., hydrolysis of active ester intermediates).
In Situ Monitoring: Employ FTIR or Raman spectroscopy to track reaction progression and minimize over-stirring .
What computational methods predict its pharmacokinetic properties?
Methodological Answer:
ADME Prediction: Use SwissADME or pkCSM to estimate logP (lipophilicity), BBB permeability, and CYP450 inhibition. The dimethoxyphenyl group may enhance solubility but reduce metabolic stability .
MD Simulations: Run GROMACS simulations in explicit solvent (e.g., TIP3P water) to assess conformational flexibility and ligand-protein binding kinetics .
How to address discrepancies in reported IC50_{50}50 values across studies?
Methodological Answer:
Standardize Assay Conditions: Validate cell lines (e.g., ATCC certification), serum concentration (e.g., 10% FBS), and incubation time (48–72 hrs).
Control for Purity: Re-test compounds using orthogonal methods (e.g., LC-MS vs. NMR) to exclude batch variability .
Meta-Analysis: Use tools like RevMan to statistically aggregate data and identify outliers due to assay sensitivity (e.g., luminescence vs. colorimetric readouts) .
What structural features influence its reactivity in nucleophilic substitutions?
Methodological Answer:
- Electron-Withdrawing Groups: The 4-chlorobenzyl group decreases electron density at the pteridinone ring, enhancing susceptibility to nucleophilic attack at C2 or C4 .
- Steric Effects: The 3,4-dimethoxyphenylacetamide moiety may hinder access to the C6 position, directing reactivity to less hindered sites.
- Validate via Hammett Plots: Correlate substituent σ values with reaction rates using substituted benzyl analogs .
How to characterize its photostability under UV-vis light exposure?
Methodological Answer:
Photodegradation Setup: Expose solid and solution phases to UV light (λ = 254 nm) in a photoreactor. Monitor degradation via HPLC at 0, 6, 12, and 24 hrs.
Mass Spectrometry: Identify photoproducts (e.g., demethylation or ring-opening) using HRMS-ESI .
Radical Scavengers: Add ascorbic acid or NaN to assess ROS-mediated pathways .
How to evaluate its potential as a prodrug?
Methodological Answer:
Esterase Activation: Incubate with porcine liver esterase and monitor release of active metabolite (e.g., free acetic acid) via NMR .
Plasma Stability: Test compound in human plasma (37°C, 24 hrs) and quantify remaining parent compound using LC-MS/MS.
In Vivo PK Studies: Administer to rodent models and measure bioavailability via AUC comparisons between oral and IV routes .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
